molecular formula C14H17ClN4O2S B13448121 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine

7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine

Cat. No.: B13448121
M. Wt: 340.8 g/mol
InChI Key: IMGYWMAYVRTYBR-UHFFFAOYSA-N
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Description

7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine is a quinazoline derivative characterized by a chlorinated quinazolinamine core linked to a piperidine ring substituted with a methylsulfonyl group. The methylsulfonyl group enhances solubility and may influence binding affinity to biological targets.

Properties

Molecular Formula

C14H17ClN4O2S

Molecular Weight

340.8 g/mol

IUPAC Name

7-chloro-N-(1-methylsulfonylpiperidin-4-yl)quinazolin-4-amine

InChI

InChI=1S/C14H17ClN4O2S/c1-22(20,21)19-6-4-11(5-7-19)18-14-12-3-2-10(15)8-13(12)16-9-17-14/h2-3,8-9,11H,4-7H2,1H3,(H,16,17,18)

InChI Key

IMGYWMAYVRTYBR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 7-Chloro-4-chloroquinazoline Intermediate

  • Starting from anthranilamide derivatives, quinazolinone intermediates are prepared via condensation with aldehydes or carboxylic acids.
  • Chlorination at the 4-position is typically achieved using phosphorus oxychloride (POCl3) in a polar aprotic solvent such as dimethylformamide (DMF).
  • Reaction conditions: The quinazolinamine precursor (2 mmol scale) is stirred with POCl3 (approx. 5 mmol) in DMF (5 mL) at room temperature for 10 minutes, then refluxed for 2 hours.
  • After reaction completion, excess POCl3 is removed under reduced pressure, and the residue is quenched in ice water.
  • pH adjustment to neutral (pH 7) is done using 25% sodium hydroxide solution.
  • Extraction with dichloromethane (3 × 20 mL), washing with brine, drying over magnesium sulfate, and solvent removal yields the 4-chloroquinazoline intermediate as a white solid.
  • Recrystallization from isopropanol improves purity and crystallinity.

Preparation of 1-(Methylsulfonyl)-4-piperidinyl Amine

  • The piperidinyl amine derivative bearing a methylsulfonyl group is prepared separately.
  • Typically, 4-piperidinol or 4-piperidinamine is reacted with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl substituent.
  • Reaction conditions involve a base such as potassium carbonate or triethylamine in an aprotic solvent like dichloromethane or acetonitrile at 0–25 °C.
  • The product is purified by extraction and recrystallization.

Nucleophilic Substitution to Form 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine

  • The 4-chloroquinazoline intermediate is reacted with the prepared 1-(methylsulfonyl)-4-piperidinyl amine.
  • This nucleophilic aromatic substitution typically occurs in a polar solvent such as isopropanol or DMF under reflux conditions for 12–18 hours.
  • The reaction mixture is cooled, and the product is isolated by filtration or extraction.
  • Purification involves washing with water, brine, and recrystallization from solvents such as hexane or isopropanol to obtain crystalline product with high purity (yields reported around 82–88%).

Representative Reaction Scheme and Conditions

Step Reactants & Reagents Solvent Temperature & Time Work-up & Purification Yield (%) Notes
1 Quinazolinamine derivative + POCl3 DMF RT 10 min, then reflux 2 h Remove POCl3, quench in ice water, neutralize with NaOH, extract with DCM, dry, recrystallize 80–90 Formation of 4-chloroquinazoline intermediate
2 4-Piperidinamine + Methylsulfonyl chloride + Base DCM or ACN 0–25 °C, 2–4 h Extract, wash, recrystallize 75–85 Preparation of methylsulfonyl-piperidinyl amine
3 4-Chloroquinazoline + 1-(Methylsulfonyl)-4-piperidinyl amine Isopropanol or DMF Reflux, 12–18 h Filter, wash, recrystallize 82–88 Final nucleophilic substitution to target compound

Analytical and Characterization Data

  • The crystalline product exhibits distinct X-ray diffraction patterns confirming the formation of the desired compound with specific crystal forms (Form E and Form D reported).
  • Purity is typically confirmed by chromatographic methods and melting point analysis.
  • Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data support the substitution pattern and functional groups.
  • Typical melting points for related quinazolinamine derivatives range from 210 to 230 °C, indicating high purity.

Summary of Key Research Findings

  • The use of phosphorus oxychloride in DMF is a reliable method for chlorinating the quinazoline ring at the 4-position.
  • The nucleophilic substitution with the methylsulfonyl-piperidinyl amine proceeds efficiently under reflux in polar solvents.
  • The isolation and purification steps involving crystallization from hexane or isopropanol yield high-purity crystalline solids.
  • The synthetic route is reproducible and scalable, with yields consistently above 80%, suitable for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine position.

Scientific Research Applications

7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogs and Substitution Patterns

The table below highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Piperidine Substituent(s) Molecular Weight (g/mol) Reported Activity References
7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine Quinazolinamine 1-(methylsulfonyl) 353.8 (calculated) Hypothesized kinase inhibitor -
RS 39604 Phenylpropanone 1-[2-(methylsulfonylamino)ethyl] Not reported 5-HT4 receptor ligand
Compound 191 () Quinolin-4-amine 1-(1-(4-fluorobenzyl)-5-(methylsulfonyl)-benzimidazol-2-yl) ~600 (estimated) Antimalarial repositioning
7-Chloro-N-(2-methylbenzyl)-4-quinazolinamine Quinazolinamine 2-methylbenzyl (no piperidine) 283.76 Unknown
5-Chloro-N2-(2-isopropoxy-4-(piperidin-4-yl)phenyl)-N4-(naphthalen-1-yl)pyrimidine-2,4-diamine Pyrimidine 4-piperidinyl with isopropoxy and naphthyl ~540 (estimated) Kinase inhibition (implied)
Key Observations:
  • Methylsulfonyl Group : Present in the target compound and RS 39604, this group improves aqueous solubility compared to lipophilic substituents (e.g., benzyl or fluorobenzyl groups in Compound 191) .
  • Piperidine vs. Alternative Cores : The quinazolinamine core in the target compound differs from pyrimidine () or benzoimidazole () cores, which may alter target selectivity.
Activity Profiles
  • Serotonin Receptor Targeting : RS 39604 () is a 5-HT4 receptor ligand, suggesting that methylsulfonyl-piperidine derivatives may interact with neurological targets. The target compound’s structural similarity raises hypotheses about serotonin receptor modulation, though experimental validation is needed .
  • Antimalarial Potential: Compound 191 () was synthesized for malaria treatment, indicating that chlorinated heterocycles with sulfonyl groups may disrupt parasitic pathways .
  • Kinase Inhibition : Pyrimidine analogs in and quinazoline derivatives in are linked to kinase inhibition, a common mechanism in cancer therapeutics. The target compound’s chloro-quinazoline scaffold aligns with this trend .

Substituent Effects on Drug Properties

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., methyl in ).
  • Steric Hindrance : Bulky substituents (e.g., benzimidazole in Compound 191) could limit blood-brain barrier penetration, whereas the target compound’s compact structure may improve CNS accessibility .

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine, and how can purity be validated?

The synthesis typically involves multi-step reactions, starting with halogenated quinazoline intermediates. For example, coupling 7-chloro-4-quinazolinamine with a methylsulfonyl-piperidine derivative under nucleophilic substitution conditions. Key steps include:

  • Intermediate preparation : Halogenation of quinazoline at the 4-position using POCl₃ or PCl₅ .
  • Coupling reaction : Reacting with 1-(methylsulfonyl)-4-piperidinylamine in a polar aprotic solvent (e.g., DMF or THF) with a base like N,N-diisopropylethylamine (DIPEA) to facilitate substitution .
  • Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization.
  • Validation : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural verification .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Structural confirmation : ¹H/¹³C NMR to verify substituent positions and sulfonyl group integration .
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (e.g., m/z ~408.3 [M+H]⁺) .
  • Solubility and stability : pH-dependent solubility assays in aqueous buffers (pH 1–12) and stability under light/temperature stress (e.g., 40°C/75% RH for 4 weeks) .
  • Thermal analysis : DSC/TGA to determine melting point and decomposition profile .

Advanced Research Questions

Q. How does this compound interact with epigenetic targets like EZH2, and what experimental models validate this?

This compound shares structural homology with BIX-01294, a known EZH2 inhibitor (a histone methyltransferase). Methodologies include:

  • In vitro enzymatic assays : Measure inhibition of H3K9me2/3 methylation using recombinant EZH2/SUZ12 complexes and tritiated SAM as a methyl donor .
  • Cellular models : Treat cancer cell lines (e.g., HeLa) and quantify H3K27me3 levels via Western blot or ChIP-qPCR .
  • Functional rescue : Co-treatment with chromatin relaxants (e.g., TSA) to confirm mechanism specificity .
  • Contradiction management : If activity varies across cell lines, validate target engagement via CRISPR knockdown of EZH2 or competitive binding assays .

Q. What strategies resolve contradictory data in kinase inhibition assays involving this compound?

Structural analogs (e.g., gefitinib) suggest potential kinase inhibitory activity. To address discrepancies:

  • Selectivity profiling : Use kinase panel screens (≥400 kinases) at 1 µM to identify off-target effects .
  • Binding assays : SPR or ITC to measure affinity for EGFR, VEGFR, or other tyrosine kinases .
  • Cellular context : Compare activity in isogenic cell lines with/without kinase mutations (e.g., EGFR T790M) .
  • Data normalization : Include controls like staurosporine (broad kinase inhibitor) and validate via orthogonal assays (e.g., phospho-proteomics) .

Q. How can researchers optimize this compound’s anti-inflammatory activity based on quinazoline derivative SAR?

  • SAR analysis : Introduce substituents at the 6/7-positions (e.g., methoxy, morpholino) to enhance COX-2/LOX inhibition .
  • In vivo models : Test in murine LPS-induced inflammation (measure TNF-α/IL-6 via ELISA) and adjuvant-induced arthritis .
  • Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and myelosuppression (complete blood count) in repeated-dose studies .
  • Comparative studies : Benchmark against indomethacin or celecoxib to establish efficacy margins .

Q. Methodological Notes

  • Synthesis challenges : Steric hindrance from the methylsulfonyl group may reduce coupling efficiency; optimize using microwave-assisted synthesis .
  • Biological assays : Include AGO1 knockdown in siRNA studies to confirm epigenetic mechanisms .
  • Data interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) for docking studies to rationalize EZH2 binding modes .

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